molecular formula C23H22N4O3 B2482989 2-(2-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946200-56-2

2-(2-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2482989
CAS No.: 946200-56-2
M. Wt: 402.454
InChI Key: PRHYSKXGPWOZEN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of novel derivatives, including those with structural similarities to 2-(2-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, and evaluated their antimicrobial activities. This research demonstrates the compound's potential use in the development of new antimicrobial agents, highlighting its significance in addressing drug-resistant microbial infections. The compounds synthesized showed good to moderate activities against various test microorganisms, indicating the chemical's potential as a backbone for creating effective antimicrobial agents (Bektaş et al., 2007).

Radioligand Development for Imaging

Gao et al. (2012) explored the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, which are structurally related to the compound , for potential use as PET radioligands for imaging of 5-HT1AR. This research underscores the compound's relevance in the development of diagnostic tools for neurological disorders. The study demonstrates the utility of these derivatives in medical imaging, contributing to the advancement of diagnostic techniques in neurology (Gao et al., 2012).

Anticancer Activity Exploration

Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound of interest. This research provides insights into the compound's potential application in cancer treatment, focusing on its role as an EGFR inhibitor. The findings suggest these derivatives could be potent agents in the treatment of cancer, emphasizing the importance of further investigation into their therapeutic applications (Karayel, 2021).

Tuberculostatic Activity Assessment

Research by Foks et al. (2004) on derivatives, including phenylpiperazine compounds related to this compound, explored their tuberculostatic activity. This work illustrates the potential use of such compounds in the treatment of tuberculosis, showing promising results against various strains of the tuberculosis bacterium. The study highlights the compound's potential impact on developing new treatments for this global health issue (Foks et al., 2004).

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-7-9-17(10-8-16)22(28)26-11-13-27(14-12-26)23-19(15-24)25-21(30-23)18-5-3-4-6-20(18)29-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHYSKXGPWOZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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